3-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione
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Overview
Description
3-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidinediones This compound is characterized by the presence of a chlorophenyl group attached to the imidazolidine ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 3-chlorobenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then cyclized using urea under acidic conditions to yield the desired imidazolidinedione. The reaction conditions often require controlled temperatures and pH to ensure the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of methylimidazolidine amines.
Substitution: Formation of various substituted imidazolidinediones depending on the nucleophile used.
Scientific Research Applications
3-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with similar structural features.
1-(3-Chlorophenyl)piperazine: Another compound with a chlorophenyl group, used in psychoactive substances.
3,4-CFPP: A phenylpiperazine derivative with similar psychoactive properties.
Uniqueness
3-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione is unique due to its specific imidazolidinedione structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
42351-77-9 |
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Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H9ClN2O2/c1-6-9(14)13(10(15)12-6)8-4-2-3-7(11)5-8/h2-6H,1H3,(H,12,15) |
InChI Key |
KDRQDAOWQYCWLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=O)N1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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